molecular formula C21H29NO4 B6127752 2-(3,4-dimethoxyphenyl)-N-[(3-ethoxy-4-methoxyphenyl)methyl]-N-methylethanamine

2-(3,4-dimethoxyphenyl)-N-[(3-ethoxy-4-methoxyphenyl)methyl]-N-methylethanamine

Cat. No.: B6127752
M. Wt: 359.5 g/mol
InChI Key: XYYJPVSTFSPXRC-UHFFFAOYSA-N
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Description

2-(3,4-dimethoxyphenyl)-N-[(3-ethoxy-4-methoxyphenyl)methyl]-N-methylethanamine is an organic compound characterized by its complex structure, which includes multiple methoxy and ethoxy groups attached to a phenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3,4-dimethoxyphenyl)-N-[(3-ethoxy-4-methoxyphenyl)methyl]-N-methylethanamine typically involves multiple steps, starting from readily available precursors. One common approach is the reaction of 3,4-dimethoxyphenylacetaldehyde with an appropriate amine under reductive amination conditions. This process often requires the use of reducing agents such as sodium cyanoborohydride or hydrogen gas in the presence of a catalyst like palladium on carbon .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2-(3,4-dimethoxyphenyl)-N-[(3-ethoxy-4-methoxyphenyl)methyl]-N-methylethanamine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.

    Substitution: The methoxy and ethoxy groups can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in dimethylformamide (DMF) for nucleophilic substitution.

Major Products Formed

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

2-(3,4-dimethoxyphenyl)-N-[(3-ethoxy-4-methoxyphenyl)methyl]-N-methylethanamine has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activity, including interactions with enzymes and receptors.

    Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(3,4-dimethoxyphenyl)-N-[(3-ethoxy-4-methoxyphenyl)methyl]-N-methylethanamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s methoxy and ethoxy groups play a crucial role in its binding affinity and selectivity. These interactions can modulate various biochemical pathways, leading to the observed effects .

Comparison with Similar Compounds

Similar Compounds

  • 3,4-Dimethoxyphenylacetic acid
  • 2-(3,4-Dimethoxyphenyl)ethanol
  • 3,4-Dimethoxyphenylacetonitrile

Uniqueness

Its structure allows for diverse chemical modifications, making it a versatile compound in various research fields .

Properties

IUPAC Name

2-(3,4-dimethoxyphenyl)-N-[(3-ethoxy-4-methoxyphenyl)methyl]-N-methylethanamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H29NO4/c1-6-26-21-14-17(8-10-19(21)24-4)15-22(2)12-11-16-7-9-18(23-3)20(13-16)25-5/h7-10,13-14H,6,11-12,15H2,1-5H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XYYJPVSTFSPXRC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=CC(=C1)CN(C)CCC2=CC(=C(C=C2)OC)OC)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H29NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

359.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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